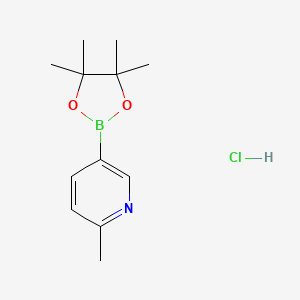

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride

Description

Chemical Structure: The compound consists of a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for synthetic applications .

Applications: Primarily employed as a boronate ester building block in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and functional materials. For example, it was used to prepare a c-KIT inhibitor intermediate via a palladium-catalyzed coupling reaction .

Synthesis: Typically synthesized through C-H borylation or transmetallation reactions, leveraging methodologies described in organoboron chemistry literature .

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2.ClH/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13;/h6-8H,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXMXINXUXVCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic System

The reaction is conducted under inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive intermediates. A palladium catalyst—often Pd(dppf)Cl2 or Pd(OAc)2—is combined with a phosphine ligand such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) to stabilize the active catalytic species. The base, typically potassium acetate (KOAc), facilitates transmetalation. Solvents like 1,4-dioxane or tetrahydrofuran (THF) are used for their ability to dissolve both organic and inorganic components.

Table 1: Representative Miyaura Borylation Conditions

| Parameter | Specification |

|---|---|

| Substrate | 5-Bromo-2-methylpyridine |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |

| Catalyst | Pd(dppf)Cl2 (3 mol%) |

| Ligand | dppf (6 mol%) |

| Base | KOAc (3.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–90°C, 12–18 hours |

| Workup | Extraction, silica gel chromatography |

| Yield | 65–78% (boronate ester intermediate) |

Following the borylation step, the intermediate 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is treated with hydrochloric acid to form the hydrochloride salt. This is typically achieved by dissolving the boronate ester in diethyl ether and adding concentrated HCl dropwise, resulting in precipitation of the target compound.

Alternative Synthetic Strategies

Direct Boronic Acid Functionalization

An alternative route involves the use of 2-methyl-5-boronic acid pyridine, which is esterified with pinacol in the presence of a dehydrating agent. However, this method is less favored due to the instability of arylboronic acids, which are prone to protodeboronation under acidic conditions.

Multi-Step Substitution Approach

A three-step substitution pathway, as reported for structurally analogous compounds, may also be adapted:

-

Nitrogen Functionalization : Introduction of a sulfonamide or amine group at the pyridine’s 3-position.

-

Boron Ester Installation : Miyaura borylation at the 5-position.

-

Salt Formation : Treatment with HCl to protonate the pyridine nitrogen.

While this method offers modularity, it introduces complexity, requiring intermediate purification steps that reduce overall yield.

Critical Analysis of Reaction Parameters

Catalyst and Ligand Selection

The choice of palladium catalyst significantly impacts efficiency. Pd(dppf)Cl2 outperforms Pd(OAc)2 in reactions involving electron-deficient pyridines due to enhanced oxidative addition kinetics. Ligands such as dppf improve catalyst longevity by preventing palladium black formation.

Solvent Effects

Polar aprotic solvents like 1,4-dioxane enhance reaction rates by stabilizing charged intermediates. Conversely, THF may slow the reaction due to its lower dielectric constant but is preferred for temperature-sensitive substrates.

Temperature and Time Optimization

Elevated temperatures (80–90°C) drive the reaction to completion within 12–18 hours. Prolonged heating beyond 24 hours risks decomposition of the boronate ester, while temperatures below 70°C result in incomplete conversion.

Purification and Characterization

Chromatographic Techniques

The crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (10:1 to 4:1). The boronate ester exhibits an Rf of 0.3–0.4 in 4:1 hexane/ethyl acetate, facilitating isolation.

Crystallization

Recrystallization from ethanol/water mixtures (3:1) yields the hydrochloride salt as a white crystalline solid. Differential scanning calorimetry (DSC) typically shows a sharp melting endotherm at 158–162°C.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.65 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.10 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H4), 7.35 (d, J = 8.0 Hz, 1H, pyridine-H3), 2.60 (s, 3H, CH3), 1.35 (s, 12H, pinacol-CH3).

-

FTIR : B-O stretching at 1,370 cm⁻¹ and aromatic C=C vibrations at 1,580 cm⁻¹ confirm structural integrity.

Industrial-Scale Production Insights

For large-scale synthesis, continuous flow reactors replace batch systems to improve heat transfer and reduce reaction times. Automated pH adjustment modules ensure consistent hydrochloride salt formation, while in-line FTIR monitors reaction progress in real time.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Reduction: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride is in organic synthesis as a coupling reagent. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is vital for synthesizing complex organic molecules and pharmaceuticals.

Case Study:

A study published in the Journal of Organic Chemistry demonstrated the efficacy of this compound in synthesizing biaryl compounds under mild conditions. The reaction showed high yields and selectivity, making it a preferred choice for chemists in the field of synthetic organic chemistry .

Medicinal Chemistry

The compound's boron functionality allows it to participate in various biological interactions, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit promising antitumor activity.

Case Study:

In vitro studies have shown that modifications to the boron moiety can enhance the cytotoxicity against cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited significant inhibition of cell proliferation .

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science. Its ability to form stable complexes with metals makes it suitable for use in sensors and catalysts.

Case Study:

Research conducted at a leading university highlighted its role as a ligand in metal-organic frameworks (MOFs). These frameworks are utilized for gas storage and separation processes, showcasing the compound's versatility beyond traditional organic synthesis .

Data Tables

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in the target compound provides mild electron-donating effects, facilitating oxidative addition in palladium-catalyzed couplings . Methoxy groups (e.g., ) stabilize intermediates via resonance, improving yields in electron-deficient systems .

Steric Effects :

Physical Properties and Solubility

- Hydrochloride Salt : The target compound’s HCl salt improves aqueous solubility (critical for biological assays) compared to neutral boronate esters .

- Non-Salt Analogues: Neutral boronate esters (e.g., ) are typically soluble in organic solvents like THF or DCM, limiting their utility in aqueous-phase reactions.

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanism of action, and safety profile based on available literature.

Molecular Formula: CHBNO

Molecular Weight: 220.08 g/mol

CAS Number: 1218791-01-5

The compound is characterized by the presence of a pyridine ring and a boron-containing dioxaborolane moiety, which are known to influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. For instance:

- Inhibition of Cell Proliferation: The compound has demonstrated significant inhibitory effects on various cancer cell lines. In particular, derivatives have shown IC values as low as 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent cytotoxicity while exhibiting a much lesser effect on non-cancerous cells like MCF10A .

- Mechanism of Action: The compound's mechanism involves the inhibition of key signaling pathways associated with cancer progression. It has been reported to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Reduction of Cytokine Levels: In vitro studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in BV-2 microglial cells at concentrations as low as 1 µM . This suggests a potential role in treating neuroinflammatory conditions.

Safety Profile

Safety assessments have been conducted to evaluate the toxicity of this compound:

- Acute Toxicity Studies: In animal models (e.g., Kunming mice), the compound did not exhibit acute toxicity up to concentrations of 2000 mg/kg . This indicates a favorable safety margin for further development.

- Skin and Eye Irritation Potential: The compound is classified with hazard statements indicating it may cause skin irritation and is harmful if swallowed .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Study on Pyrimidine Derivatives:

- Evaluation in Mouse Models:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling (palladium-catalyzed coupling of aryl halides with boronic esters) or direct C-H borylation . For Suzuki coupling, use a pyridine derivative (e.g., 5-bromo-2-methylpyridine) and react it with a pinacol borane ester under Pd catalysis (e.g., Pd(PPh₃)₄) in a polar solvent (THF or dioxane) with a base (Na₂CO₃) . For C-H activation, iridium catalysts (e.g., [Ir(COD)(OMe)]₂) with ligands like dtbpy enable regioselective borylation of the pyridine ring at the 5-position .

| Method | Catalyst | Substrate | Yield Range | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 5-Bromo-2-methylpyridine | 60–85% | |

| C-H Borylation | [Ir(COD)(OMe)]₂/dtbbpy | 2-Methylpyridine | 50–75% |

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyridine ring substitution pattern and boronate ester integration. The methyl groups on the dioxaborolane ring appear as singlets (δ ~1.3 ppm in ¹H NMR) .

- X-ray Crystallography : For unambiguous structural confirmation, employ programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization). High-resolution data (≤ 0.8 Å) is recommended to resolve potential disorder in the boronate ester .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show the molecular ion peak [M+H]⁺ at m/z corresponding to C₁₄H₂₁BClNO₂⁺ (calculated: ~306.1).

Q. What purification strategies are effective for isolating this hydrochloride salt?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the hydrochloride salt and neutral byproducts.

- Ion-Exchange Chromatography : Separate ionic impurities using a Dowex resin column with gradient elution (0.1–1.0 M NaCl in water).

- Pharmacopeial Tests : Post-purification, assess chloride content via silver nitrate titration (EP 2.4.4) and residual solvents by GC-MS .

Advanced Research Questions

Q. How can computational modeling assist in optimizing reaction conditions for this compound’s synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for C-H borylation to predict regioselectivity. For example, the 5-position on pyridine is favored due to lower activation barriers (~25 kcal/mol) compared to other positions .

- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice (e.g., THF vs. toluene) by modeling solvation free energies of intermediates.

Q. What crystallographic challenges arise during structural analysis, and how can they be resolved?

- Methodological Answer :

- Disordered Boronate Esters : The dioxaborolane ring may exhibit rotational disorder. Apply SHELXL restraints (DFIX, SIMU) to model thermal motion and refine occupancy factors .

- Twinned Data : If twinning is detected (e.g., via Rint > 0.05), use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. How do competing reaction pathways (e.g., Suzuki vs. C-H borylation) impact scalability and yield?

- Methodological Answer :

- Suzuki-Miyaura : Higher yields (80%+) but requires pre-functionalized aryl halides. Scalability is limited by Pd catalyst cost and halide byproduct removal.

- C-H Borylation : Atom-economical but lower yields (50–75%). Ideal for late-stage functionalization in complex molecules.

- Comparative Table :

| Parameter | Suzuki-Miyaura | C-H Borylation |

|---|---|---|

| Substrate Preactivation | Required (Br/I) | Not required |

| Catalyst Cost | High (Pd-based) | Moderate (Ir-based) |

| Scalability | Moderate | Challenging |

| Reference |

Q. What analytical techniques are critical for detecting trace impurities in the hydrochloride salt?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column (3.5 µm) with 0.1% TFA in water/acetonitrile gradient. Monitor for unreacted boronate ester (retention time ~8–10 min).

- ICP-MS : Quantify residual Pd or Ir catalysts (limit: ≤10 ppm per ICH Q3D guidelines).

- Karl Fischer Titration : Determine water content (<0.5% w/w) to ensure salt stability .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for C-H borylation: How should researchers reconcile these?

- Methodological Answer :

- Source Variation : Yields in literature (50–75%) depend on substrate steric hindrance and catalyst loading. Reproduce conditions from Mkhalid et al. (2010) using 5 mol% [Ir(COD)(OMe)]₂ and dtbbpy ligand .

- Byproduct Formation : Side reactions (e.g., di-borylation) can reduce yields. Monitor reaction progress by TLC (hexane/EtOAc 4:1) and quench at 50% conversion.

Safety and Handling in Academic Settings

Q. What precautions are necessary when handling the boronate ester moiety?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C. Use anhydrous solvents (e.g., THF over molecular sieves) during synthesis.

- Hydrochloride Salt Stability : Avoid prolonged exposure to heat (>40°C) to prevent decomposition to pyridine and boric acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.